molecular formula C20H16N6O2S B2857103 N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-96-4

N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2857103
M. Wt: 404.45
InChI Key: NRYZHJWIHVAUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a compound that has been mentioned in the context of pharmacologically active substances . It is related to the family of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .


Synthesis Analysis

The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of the pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones family . These reactions involve the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and evaluated their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, suggesting their potential as antimicrobial agents (Flefel et al., 2018).

Anticancer Activity

Wang et al. (2015) explored the modification of a similar compound, focusing on replacing the acetamide group with an alkylurea moiety to assess antiproliferative activities against human cancer cell lines. The study highlighted several compounds with potent antiproliferative activities, suggesting potential applications in cancer therapy (Wang et al., 2015).

Synthesis and Structural Elucidation

MahyavanshiJyotindra et al. (2011) synthesized a series of acetamide derivatives related to triazolopyridine and evaluated their antibacterial, antifungal, and anti-tuberculosis activities. This research underscores the importance of structural elucidation in developing compounds with potential as antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Herbicidal Activity

A study focused on the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests a potential application in agriculture for managing weed growth (Moran, 2003).

Insecticidal Agents

Soliman et al. (2020) synthesized a novel series of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, indicating potent toxic effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds as insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-2-4-16(5-3-14)22-18(28)12-29-19-7-6-17-23-24-20(26(17)25-19)15-8-10-21-11-9-15/h2-11H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYZHJWIHVAUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.